molecular formula C9H4BrF3N2O2 B15279521 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

Cat. No.: B15279521
M. Wt: 309.04 g/mol
InChI Key: OSCZZUMPBORRFJ-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of bromine and trifluoromethoxy groups in its structure imparts unique chemical properties, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromo-4-(trifluoromethoxy)benzohydrazide with a suitable nitrile in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted oxadiazoles, biaryl derivatives, and various functionalized compounds that can be further utilized in different applications.

Scientific Research Applications

3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities and interactions with different biomolecules.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and trifluoromethoxy groups can influence its binding affinity and selectivity towards these targets. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
  • 3-(2-Chloro-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
  • 3-(2-Bromo-4-(methoxy)phenyl)-1,2,4-oxadiazole

Uniqueness

3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and trifluoromethoxy groups. These functional groups impart distinct electronic and steric properties, enhancing its reactivity and potential applications. The trifluoromethoxy group, in particular, is known for its electron-withdrawing nature, which can influence the compound’s chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C9H4BrF3N2O2

Molecular Weight

309.04 g/mol

IUPAC Name

3-[2-bromo-4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C9H4BrF3N2O2/c10-7-3-5(17-9(11,12)13)1-2-6(7)8-14-4-16-15-8/h1-4H

InChI Key

OSCZZUMPBORRFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)C2=NOC=N2

Origin of Product

United States

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